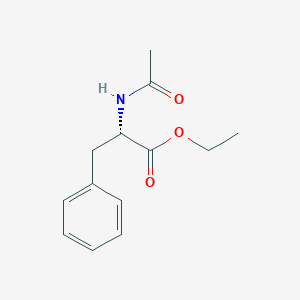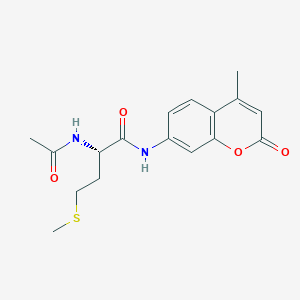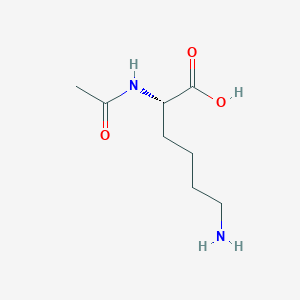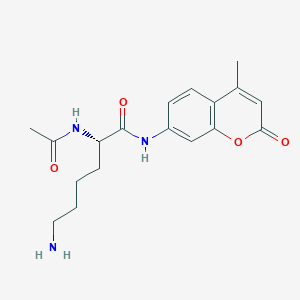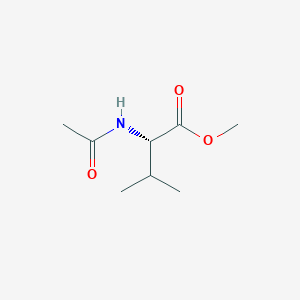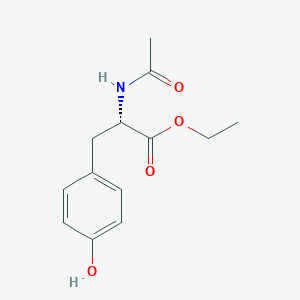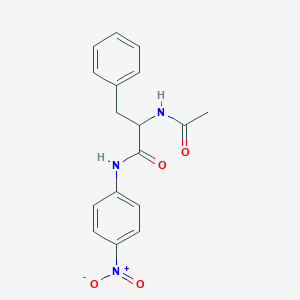
Ac-DL-Phe-pNA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-acetamido-N-(4-nitrophenyl)-3-phenylpropanamide, also known as 2-acetamido-N-(4-nitrophenyl)-3-phenylpropanamide, is a useful research compound. Its molecular formula is C17H17N3O4 and its molecular weight is 327.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-acetamido-N-(4-nitrophenyl)-3-phenylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-acetamido-N-(4-nitrophenyl)-3-phenylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌用途
Ac-DL-Phe-pNA: は、抗菌用途における可能性について研究されてきました。この化合物は、天然DNAまたはRNAに高い特異性と親和性で結合する能力があるため、微生物感染症の治療のための有望なツールとなっています。 酵素による分解に対する耐性は、さまざまな生物学的環境における安定性と有効性を高めます .
遺伝子発現サイレンシング
この化合物は、遺伝子発現をサイレンシングする戦略で使用されます。 特定のペプチド核酸(PNA)配列を設計することにより、This compoundは標的遺伝子の相補的なDNA断片に選択的に結合し、その転写を妨げ、遺伝子活性を効果的にサイレンシングすることができます .
アンチセンス療法
アンチセンス療法では、This compoundはRNAとハイブリダイズし、その処理と細胞質への輸送、または翻訳を阻害します。 この用途は、特定の遺伝子サイレンシングが必要な遺伝性疾患の新しい治療法の開発において特に関連しています .
ナノメディシンと薬物送達
This compoundの構造の一部であるPhe-Pheモチーフは、ペプチドのナノ構造への自己集合において重要です。これらのナノ構造は、特に薬物送達システムと生体材料におけるナノメディシンでの使用のために研究されています。 この化合物は、ナノスケールで安定な構造を形成する能力があるため、治療薬を体内の特定の部位に送達するのに適しています .
診断ツール
高い結合親和性と特異性により、This compoundは診断用途で使用できます。 特定のDNAまたはRNA配列を検出するように設計することができ、病原体または疾患に関連する遺伝子マーカーを特定するための貴重なツールとなります .
抗がん研究
この化合物の構造的特徴により、がんの治療を目的とした新しい治療薬の一部となり得ます。DNA複製と転写を妨げる能力は、抗がん剤の潜在的な候補となっています。 がん治療におけるその有効性と安全性を評価するための研究が進行中です .
作用機序
Target of Action
Ac-DL-Phe-pNA, also known as 2-acetamido-N-(4-nitrophenyl)-3-phenylpropanamide or Ac-Phe-pNA, is primarily a substrate for the enzyme chymotrypsin . Chymotrypsin is a digestive enzyme that breaks down proteins in the small intestine. It cleaves peptide bonds by attacking the unreactive carbonyl group with a powerful nucleophile, the serine 195 residue located in the active site of the enzyme .
Mode of Action
The compound interacts with its target, chymotrypsin, by fitting into the active site of the enzyme, similar to a lock and key. The enzyme then cleaves the peptide bond in the substrate, leading to the release of the chromophore p-nitroaniline . This process is a part of the enzyme’s catalytic mechanism, which involves the formation of a tetrahedral intermediate.
Biochemical Pathways
The action of this compound primarily affects the proteolytic pathway. Proteolysis is a process in which proteins are broken down into their constituent amino acids by enzymatic action. In this case, the enzyme chymotrypsin cleaves the peptide bond in the substrate this compound . The downstream effects of this process include the digestion and absorption of dietary proteins.
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would largely depend on factors such as its chemical structure, solubility, and stability .
Result of Action
The cleavage of this compound by chymotrypsin results in the release of the chromophore p-nitroaniline . This can be measured spectrophotometrically, providing a quantitative readout of the enzyme’s activity. On a cellular level, the action of chymotrypsin contributes to the digestion and absorption of dietary proteins.
Action Environment
The action of this compound, like other substrates of digestive enzymes, is influenced by various environmental factors. These include pH, temperature, and the presence of other substances that can interact with the enzyme or the substrate. For instance, the activity of chymotrypsin is optimal at an alkaline pH, which is the typical environment in the small intestine . Additionally, the compound’s stability could be affected by factors such as temperature and storage conditions .
特性
IUPAC Name |
2-acetamido-N-(4-nitrophenyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-12(21)18-16(11-13-5-3-2-4-6-13)17(22)19-14-7-9-15(10-8-14)20(23)24/h2-10,16H,11H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLBBSYDVWOTKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391709 |
Source


|
| Record name | 2-acetamido-N-(4-nitrophenyl)-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19746-42-0 |
Source


|
| Record name | α-(Acetylamino)-N-(4-nitrophenyl)benzenepropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19746-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-acetamido-N-(4-nitrophenyl)-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






